Dendrogenin A

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

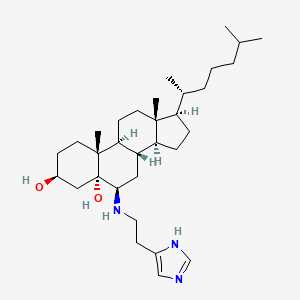

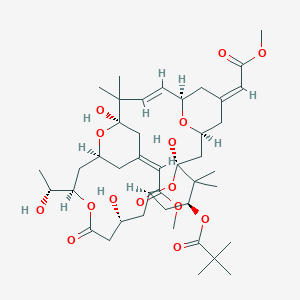

Dendrogenin A ist ein neu entdecktes Cholesterin-Metabolit mit signifikanten Tumorsuppressor-Eigenschaften. Es ist das erste kationische Steroid, das als endogenes Metabolit bei Säugetieren entdeckt wurde. This compound entsteht durch die stereoselektive Kondensation von 5,6α-Epoxycholesterin mit Histamin .

Vorbereitungsmethoden

Dendrogenin A wird durch die Konjugation von 5,6α-Epoxycholesterin und Histamin synthetisiert. Diese Reaktion ist enzymatisch und findet natürlich in Säugetiergeweben statt .

Chemische Reaktionsanalyse

This compound unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Der Epoxidring von 5,6α-Epoxycholesterin kann oxidiert werden, um this compound zu bilden.

Reduktion: this compound kann reduziert werden, um andere Metaboliten zu bilden.

Substitution: Der Epoxidring kann Substitutionsreaktionen mit Nukleophilen eingehen.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Cholesterinepoxidhydrolase und Histamin. Wichtige Produkte, die aus diesen Reaktionen gebildet werden, umfassen Cholesta-3β,5α,6β-triol und andere steroidale Alkaloide .

Wissenschaftliche Forschungsanwendungen

This compound hat verschiedene wissenschaftliche Forschungsanwendungen, darunter:

Chemie: Es dient als Modellverbindung für die Untersuchung steroidaler Alkaloide und deren Synthese.

Biologie: this compound ist an der Zelldifferenzierung und der Aufrechterhaltung der Zellintegrität beteiligt.

Medizin: Es hat starke Antitumor-Eigenschaften und es wurde gezeigt, dass es eine letale Autophagie in Krebszellen, insbesondere in der akuten myeloischen Leukämie, auslöst

Industrie: Potenzielle Anwendungen bei der Entwicklung von Antikrebsmedikamenten und -therapien.

Wirkmechanismus

This compound übt seine Wirkungen aus, indem es den Liver X Receptor (LXR) moduliert, einen Kernrezeptor, der an der Cholesterin-Homöostase, Immunität und Proliferation beteiligt ist. Es löst eine letale Autophagie in Krebszellen aus, indem es die Expression der Tumorsuppressoren Nur77 und Nor1 erhöht, was zur Bildung von Autolysosomen führt . Darüber hinaus hemmt this compound das Cholesterin-Biosyntheseenzym 3β-Hydroxysterol-Δ8,7-Isomerase, was zu einer Sterolansammlung und Induktion der Autophagie führt .

Analyse Chemischer Reaktionen

Dendrogenin A undergoes several types of chemical reactions, including:

Oxidation: The epoxide ring of 5,6α-epoxycholesterol can be oxidized to form this compound.

Reduction: this compound can be reduced to form other metabolites.

Substitution: The epoxide ring can undergo substitution reactions with nucleophiles.

Common reagents and conditions used in these reactions include cholesterol epoxide hydrolase and histamine. Major products formed from these reactions include cholestane-3β,5α,6β-triol and other steroidal alkaloids .

Wissenschaftliche Forschungsanwendungen

Dendrogenin A has several scientific research applications, including:

Chemistry: It serves as a model compound for studying steroidal alkaloids and their synthesis.

Biology: this compound is involved in cell differentiation and maintaining cell integrity.

Medicine: It has potent anti-tumor properties and has been shown to trigger lethal autophagy in cancer cells, particularly in acute myeloid leukemia

Industry: Potential applications in the development of anti-cancer drugs and therapies.

Wirkmechanismus

Dendrogenin A exerts its effects by modulating the Liver X Receptor (LXR), a nuclear receptor involved in cholesterol homeostasis, immunity, and proliferation. It triggers lethal autophagy in cancer cells by increasing the expression of tumor suppressors Nur77 and Nor1, leading to autolysosome formation . Additionally, this compound inhibits the cholesterol biosynthesizing enzyme 3β-hydroxysterol-Δ8,7-isomerase, leading to sterol accumulation and autophagy induction .

Vergleich Mit ähnlichen Verbindungen

Dendrogenin A ist aufgrund seiner doppelten Rolle als Cholesterin-Metabolit und steroidales Alkaloid einzigartig. Ähnliche Verbindungen umfassen:

Dendrogenin B: Ein weiteres steroidales Alkaloid mit ähnlichen Eigenschaften.

Cholesta-3β,5α,6β-triol: Ein Metabolit, der durch die Hydratisierung von 5,6α-Epoxycholesterin gebildet wird.

7-Hydroxycholesterin: Ein Oxysterol, das am Cholesterinstoffwechsel beteiligt ist.

This compound zeichnet sich durch seine starken Antitumor-Eigenschaften und seine Fähigkeit aus, eine letale Autophagie in Krebszellen auszulösen .

Eigenschaften

Molekularformel |

C32H55N3O2 |

|---|---|

Molekulargewicht |

513.8 g/mol |

IUPAC-Name |

(3S,5R,6R,8S,9S,10R,13R,14S,17R)-6-[2-(1H-imidazol-5-yl)ethylamino]-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,5-diol |

InChI |

InChI=1S/C32H55N3O2/c1-21(2)7-6-8-22(3)26-9-10-27-25-17-29(34-16-13-23-19-33-20-35-23)32(37)18-24(36)11-15-31(32,5)28(25)12-14-30(26,27)4/h19-22,24-29,34,36-37H,6-18H2,1-5H3,(H,33,35)/t22-,24+,25+,26-,27+,28+,29-,30-,31-,32+/m1/s1 |

InChI-Schlüssel |

AVFNYTPENXWWCA-BULFVYHESA-N |

Isomerische SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H]([C@@]4([C@@]3(CC[C@@H](C4)O)C)O)NCCC5=CN=CN5)C |

Kanonische SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C4(C3(CCC(C4)O)C)O)NCCC5=CN=CN5)C |

Synonyme |

5-hydroxy-6-(2-(1H-imidazol-4-yl)ethylamino)cholestan-3-ol 5alpha-hydroxy-6beta-(2-(1H-imidazol-4-yl)ethylamino)cholestan-3beta-ol dendrogenin A |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2E,7E)-tetradeca-2,7-dienyl] 4-amino-3-hydroxybenzoate](/img/structure/B1240800.png)

![N-[(3R)-3-(Decanoyloxy)myristoyl]-O-[2-[[(3R)-3-(decanoyloxy)myristoyl]amino]-3-O-[(3R)-3-(decanoyloxy)myristoyl]-4-O-phosphono-2-deoxy-beta-D-glucopyranosyl]-L-serine](/img/structure/B1240802.png)

![(2R,3R,4S)-4-Benzo[1,3]dioxol-5-yl-1-[(di-o-tolylmethyl-carbamoyl)-methyl]-2-[4-(2-isopropoxy-ethoxy)-phenyl]-pyrrolidine-3-carboxylic acid; TFA](/img/structure/B1240806.png)

![(1-Allyl-1H-benzoimidazol-2-yl)-benzo[1,3]dioxol-5-ylmethylene-amine](/img/structure/B1240817.png)

![O3-(2-fluorobenzoyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbohydroximamide](/img/structure/B1240820.png)